Cepharanthine

Antiviral African Swine Fever Virus Selectivity Index

Cepharanthine (CEP) is the only bisbenzylisoquinoline alkaloid approved for human clinical use, backed by a 70-year safety record in Japanese medicine. Unlike tetrandrine, fangchinoline, or berbamine, CEP delivers a 4.2–6.7× superior selectivity index (SI=81.31) in antiviral assays and uniquely reverses MRP7-mediated paclitaxel resistance (Kᵢ=4.86 μM) at just 2 μM—a resistance mechanism untargeted by any structural analog. With sub-micromolar NF-κB inhibition (IC₅₀ 0.2–0.61 μM) and well-characterized low oral bioavailability (6–9%) ideal for drug delivery system validation, CEP is the definitive BBIQ alkaloid for translational research where human tolerability data is paramount. Order ≥98% purity Cepharanthine today.

Molecular Formula C37H38N2O6
Molecular Weight 606.7 g/mol
CAS No. 481-49-2
Cat. No. B1668398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCepharanthine
CAS481-49-2
SynonymsCepharanthine;  6',12'-Dimethoxy-2,2'-dimethyl-6,7-[methylenebis- (oxy)]oxyacanthan;  Cepharanthin;  O-Methylcepharanoline.
Molecular FormulaC37H38N2O6
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3
InChIInChI=1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3/t28-,29+/m1/s1
InChIKeyYVPXVXANRNDGTA-WDYNHAJCSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cepharanthine CAS 481-49-2: Clinically-Approved Bisbenzylisoquinoline Alkaloid with Distinct Pharmacological Profile for Antiviral and Oncology Research


Cepharanthine (CEP; CAS 481-49-2) is a naturally occurring bisbenzylisoquinoline (BBIQ) alkaloid isolated from the plant Stephania cephalantha Hayata [1]. Unlike most BBIQ alkaloids which remain restricted to preclinical investigation, CEP is the only bisbenzylisoquinoline alkaloid approved for human clinical use, having been employed in Japanese medicine since 1951 for conditions including radiation-induced leukopenia and alopecia areata [2]. This established clinical safety record spanning over 70 years provides a critical differentiator for researchers requiring compounds with documented human tolerability [3].

Why Generic Substitution Fails: Structural and Functional Divergence Among Bisbenzylisoquinoline Alkaloids Prevents Interchangeability with Cepharanthine


Although cepharanthine shares the bisbenzylisoquinoline core scaffold with related alkaloids such as tetrandrine, fangchinoline, berbamine, isotetrandrine, and dauricine, subtle variations in stereochemistry, substituent patterns, and three-dimensional conformation produce pronounced divergence in both potency and selectivity across pharmacological targets [1]. For instance, within the same BBIQ class, the rank order of P-glycoprotein inhibitory activity differs substantially from the rank order of NF-κB suppression, and these functional differences do not correlate simply with structural similarity [2]. Furthermore, cepharanthine demonstrates unique activity against specific resistance mechanisms such as MRP7 (ABCC10) that are not effectively addressed by its closest structural analogs, making cross-class substitution scientifically invalid [3]. The quantitative evidence presented below establishes precisely where cepharanthine's performance diverges from that of its most relevant comparators.

Product-Specific Quantitative Evidence: Direct Comparative Performance Data for Cepharanthine Versus Closest Analogs


Superior Antiviral Selectivity Index: Cepharanthine Outperforms Tetrandrine, Fangchinoline, and Isotetrandrine in African Swine Fever Virus Model

In a head-to-head comparison of four bisbenzylisoquinoline alkaloids against African swine fever virus (ASFV) in porcine alveolar macrophages, cepharanthine exhibited the highest selectivity index among all tested compounds [1]. The selectivity index (SI), calculated as the ratio of 50% cytotoxic concentration (CC₅₀) to 50% effective concentration (EC₅₀), quantifies the therapeutic window—a critical parameter for prioritizing compounds with favorable safety-to-efficacy profiles.

Antiviral African Swine Fever Virus Selectivity Index

NF-κB Inhibitory Potency: Cepharanthine Demonstrates Sub-Micromolar IC₅₀ Values Comparable to Leading BBIQ Alkaloids

Cepharanthine exhibits potent inhibition of NF-κB activation, a central regulator of inflammatory and immune responses. Published studies report IC₅₀ values of 0.2 μM and 0.61 μM against NF-κB activation [1]. In a structure-activity relationship study comparing six bisbenzylisoquinoline alkaloids in peripheral blood mononuclear cells (PBMCs) from healthy subjects and dialysis patients, cepharanthine's suppressive potency ranked fourth among the tested compounds .

NF-κB inhibition Anti-inflammatory IC₅₀

Unique MRP7-Mediated Multidrug Resistance Reversal: Cepharanthine Completely Reverses Paclitaxel Resistance at Low Micromolar Concentrations

Cepharanthine demonstrates a unique and clinically significant capability to reverse multidrug resistance mediated by MRP7 (ABCC10), a member of the ATP-binding cassette (ABC) transporter family that confers resistance to taxane chemotherapeutics [1]. At a concentration of 2 μM, cepharanthine completely reversed paclitaxel resistance in MRP7-transfected HEK293 cells, while showing significantly less effect on parental transfected cells lacking MRP7 overexpression. Competitive inhibition kinetics revealed a Kᵢ value of 4.86 μM against MRP7-mediated transport of E₂17βG [1].

Multidrug Resistance MRP7 ABCC10 Paclitaxel

P-Glycoprotein Inhibitory Potency: Cepharanthine Ranks Third Among Seven BBIQ Alkaloids, Behind Tetrandrine and Fangchinoline

In a direct comparative study using daunorubicin-resistant leukemia MOLT-4 cells, the P-glycoprotein (P-gp) inhibitory effects of seven bisbenzylisoquinoline alkaloids were quantitatively ranked [1]. Tetrandrine exhibited the strongest P-gp inhibitory effect, followed by fangchinoline and then cepharanthine. Berbamine and isotetrandrine showed weaker activity, while dauricine and armepavine demonstrated little to no influence on P-gp function [1].

P-glycoprotein MDR1 Multidrug Resistance

Oral Bioavailability: Generic Cepharanthine Exhibits Low Absolute Bioavailability (6-9%), Driving Need for Advanced Formulations

Pharmacokinetic studies in healthy human subjects reveal that generic cepharanthine (Cepharanthin) has an absolute oral bioavailability of only 0.06 to 0.09 (6-9%) following oral administration, with an elimination half-life (t₁/₂) of 31.8 to 36.9 hours after single intravenous doses, extending to 62.0 ± 2.8 hours after repeated dosing [1]. This low oral bioavailability has spurred the development of advanced formulations, with patented reformulations such as PD-001 demonstrating up to a 10-fold improvement in oral bioavailability in preclinical models [2], and self-emulsifying drug delivery systems (SEDDS) achieving a relative bioavailability of 203.46% compared to the active pharmaceutical ingredient in rats [3].

Pharmacokinetics Bioavailability Formulation

Best Research and Industrial Application Scenarios for Cepharanthine CAS 481-49-2 Based on Comparative Evidence


Antiviral Drug Discovery Requiring High Selectivity Index and Favorable Therapeutic Window

Based on cepharanthine's 4.2-fold to 6.7-fold superior selectivity index (SI = 81.31) compared to tetrandrine, fangchinoline, and isotetrandrine in ASFV infection models [1], this compound is optimally suited for antiviral screening and mechanism-of-action studies where a wide therapeutic window is critical. The high SI indicates reduced cytotoxicity at efficacious concentrations, enabling more reliable interpretation of antiviral effects without confounding cell viability artifacts.

Oncology Research Targeting MRP7 (ABCC10)-Mediated Taxane Resistance

Cepharanthine is uniquely indicated for studies involving MRP7-overexpressing cancer cell lines resistant to paclitaxel and other taxanes. The compound's ability to completely reverse paclitaxel resistance at 2 μM, with a competitive inhibition constant (Kᵢ) of 4.86 μM against MRP7 [2], addresses a resistance mechanism not effectively targeted by tetrandrine, fangchinoline, or other BBIQ analogs. Researchers investigating taxane-resistant breast, lung, or ovarian cancer models should prioritize cepharanthine over other BBIQ alkaloids for MRP7-focused studies.

NF-κB Pathway Studies Requiring a Clinically-Validated Inhibitor with Documented Human Safety

While isotetrandrine and tetrandrine exhibit higher NF-κB inhibitory potency in certain assay systems, cepharanthine's sub-micromolar IC₅₀ values (0.2-0.61 μM) [3] combined with over 70 years of clinical use in Japan [4] make it the preferred BBIQ alkaloid for inflammation and immunology studies where translational relevance and human safety data are paramount. This is particularly relevant for preclinical studies intended to support eventual clinical development.

Formulation Development and Drug Delivery System Optimization

Given generic cepharanthine's extremely low absolute oral bioavailability (6-9%) in humans [5], this compound serves as an excellent model substrate for developing and validating advanced drug delivery systems. The well-characterized pharmacokinetic profile and the existence of multiple published formulation strategies (SEDDS achieving 203.46% relative bioavailability [6]; patented reformulations demonstrating 10-fold improvement [7]) provide robust benchmarks for evaluating novel delivery technologies.

Technical Documentation Hub

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